molecular formula C7H8BrN3S B2560094 [(3-Bromophenyl)amino]thiourea CAS No. 900018-75-9

[(3-Bromophenyl)amino]thiourea

Cat. No.: B2560094
CAS No.: 900018-75-9
M. Wt: 246.13
InChI Key: WVRBZVCWCFGIHP-UHFFFAOYSA-N
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Description

[(3-Bromophenyl)amino]thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The compound this compound is characterized by the presence of a bromophenyl group attached to the amino group of thiourea, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Bromophenyl)amino]thiourea typically involves the reaction of 3-bromoaniline with thiourea. The reaction is carried out in an aqueous or organic solvent under reflux conditions. The general reaction scheme is as follows:

3-Bromoaniline+ThioureaThis compound\text{3-Bromoaniline} + \text{Thiourea} \rightarrow \text{this compound} 3-Bromoaniline+Thiourea→this compound

The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors and optimized reaction conditions. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(3-Bromophenyl)amino]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(3-Bromophenyl)amino]thiourea has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of dyes, photographic chemicals, and as a corrosion inhibitor.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound with similar structural features but lacks the bromophenyl group.

    Phenylthiourea: Similar structure with a phenyl group instead of a bromophenyl group.

    N-Phenylthiourea: Another derivative with a phenyl group attached to the nitrogen atom of thiourea.

Uniqueness

[(3-Bromophenyl)amino]thiourea is unique due to the presence of the bromophenyl group, which enhances its chemical reactivity and biological activity. The bromine atom introduces additional sites for chemical modification and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3-bromoanilino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3S/c8-5-2-1-3-6(4-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRBZVCWCFGIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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